(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, also known as 1-benzyl-1,2,3-triazole-4-methanol, is a synthetic compound with a variety of applications in scientific research. It is a member of the triazole family, which is a class of organic compounds characterized by two nitrogen atoms connected by a three-atom ring. This compound has been used in the synthesis of other compounds, as well as for its potential biological activity.
Scientific Research Applications
Catalyst for Chemical Reactions
- Catalysis in Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloadditions. This complex showed remarkable efficiency under various conditions, including water and neat conditions, with low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic media. The study found that these compounds effectively inhibit corrosion, with the inhibition efficiency varying with concentration (Ma et al., 2017).
Immobilized Catalysts
- Covalently Immobilized Catalysts : Ozkal et al. (2012) demonstrated the use of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol immobilized on Merrifield resins as catalysts for CuAAC reactions. These catalysts were stable in water and under air, showing high activity at low concentrations in both aqueous and organic media. They could also be reused multiple times (Ozkal et al., 2012).
Solubility Studies
- Solubility in Various Solvents : Liang et al. (2016) measured the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in different solvents, providing valuable data for its application in various chemical processes (Liang et al., 2016).
Molecular Structure and Spectroscopy
- Structural and Spectroscopic Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, closely related to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into its molecular structure, orbitals, and UV-vis spectra (Wang et al., 2014).
Antimicrobial Activity
- Synthesis and Evaluation for Antimicrobial Activity : Reddy et al. (2016) explored the synthesis of 1-benzyl-1H-1,2,3-triazole derivatives and evaluated their antimicrobial properties. This highlights the potential biomedical applications of these compounds (Reddy et al., 2016).
Crystal Structures
- Crystal Structure Analysis : Gonzaga et al. (2016) reported on the crystal structures of compounds similar to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into their molecular arrangement and potential applications in material science (Gonzaga et al., 2016).
Ligand for Chemical Synthesis
- Ligand in Copper-Catalyzed Arylation : Singh et al. (2017) utilized a compound analogous to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol as a ligand in copper-catalyzed arylation reactions, demonstrating its versatility as a ligand in organic synthesis (Singh et al., 2017).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Prasad et al. (2021) highlighted the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, showcasing the utility of triazole compounds in the synthesis of novel chemical entities (Prasad et al., 2021).
properties
IUPAC Name |
(1-benzyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXKULRKDCYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470021 | |
Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
28798-81-4 | |
Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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